
A Spectroscopic Guide to 2-
Methoxybenzenesulfonyl Chloride: Elucidating

Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
2-Methoxybenzenesulfonyl

chloride

Cat. No.: B167664 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-
Methoxybenzenesulfonyl chloride (CAS No. 10130-87-7), a key reagent and building block

in organic synthesis. Designed for researchers, scientists, and professionals in drug

development, this document synthesizes theoretical principles with practical insights into the

interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data for this compound.

Introduction: The Molecular Profile of 2-
Methoxybenzenesulfonyl Chloride
2-Methoxybenzenesulfonyl chloride is a white to light yellow crystalline solid with the

molecular formula C₇H₇ClO₃S and a molecular weight of 206.65 g/mol .[1][2] Its utility in

organic chemistry, particularly in the synthesis of sulfonamides and other sulfur-containing

compounds, necessitates a thorough understanding of its structural characteristics.

Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous

confirmation of its identity and purity. This guide delves into the distinct spectroscopic

signatures of 2-Methoxybenzenesulfonyl chloride.

Table 1: Physicochemical Properties of 2-Methoxybenzenesulfonyl Chloride
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Property Value Source

CAS Number 10130-87-7 [1]

Molecular Formula C₇H₇ClO₃S [1][2]

Molecular Weight 206.65 g/mol

Appearance
White to light yellow crystalline

solid

IUPAC Name
2-methoxybenzenesulfonyl

chloride
[2]

SMILES
COC1=CC=CC=C1S(=O)

(=O)Cl
[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Predicted Spectrum
While experimental NMR spectra for 2-Methoxybenzenesulfonyl chloride are not readily

available in the public domain, a highly probable spectrum can be predicted based on the

analysis of structurally similar compounds and established principles of NMR spectroscopy.

The following predictions are derived from data for 4-Cyano-2-methoxybenzenesulfonyl
chloride and general knowledge of substituent effects on the benzene ring.[3]

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to exhibit signals corresponding to the four aromatic protons

and the three methoxy protons. The electron-withdrawing sulfonyl chloride group and the

electron-donating methoxy group will influence the chemical shifts of the aromatic protons,

leading to a complex splitting pattern.

Table 2: Predicted ¹H NMR Data for 2-Methoxybenzenesulfonyl Chloride in CDCl₃
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 8.0
Doublet of

doublets
1H H-6

Deshielded due

to proximity to

the electron-

withdrawing

SO₂Cl group.

~ 7.6
Triplet of

doublets
1H H-4

Influenced by

both the SO₂Cl

and OCH₃

groups.

~ 7.1
Triplet of

doublets
1H H-5

Shielded relative

to H-4 and H-6.

~ 7.0
Doublet of

doublets
1H H-3

Shielded due to

the electron-

donating OCH₃

group.

~ 4.0 Singlet 3H -OCH₃

Typical chemical

shift for a

methoxy group

on an aromatic

ring.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the six

carbons of the benzene ring and the one carbon of the methoxy group.

Table 3: Predicted ¹³C NMR Data for 2-Methoxybenzenesulfonyl Chloride in CDCl₃
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Chemical Shift (δ, ppm) Assignment Rationale

~ 158 C-2
Attached to the electronegative

oxygen atom.

~ 136 C-4 Aromatic CH.

~ 131 C-6
Aromatic CH, deshielded by

the SO₂Cl group.

~ 129 C-1 Attached to the SO₂Cl group.

~ 122 C-5 Aromatic CH.

~ 113 C-3
Aromatic CH, shielded by the

OCH₃ group.

~ 57 -OCH₃
Typical chemical shift for a

methoxy carbon.

Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality NMR spectra of 2-
Methoxybenzenesulfonyl chloride.

Instrumentation:

A 300 MHz or higher field NMR spectrometer.[4]

Sample Preparation:

Accurately weigh 5-10 mg of 2-Methoxybenzenesulfonyl chloride into a clean, dry NMR

tube.

Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
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Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Infrared (IR) Spectroscopy: Functional Group
Identification
An experimental FT-IR spectrum of 2-Methoxybenzenesulfonyl chloride is available and

provides key information about the functional groups present in the molecule.[2] The spectrum

is characterized by strong absorption bands corresponding to the sulfonyl chloride group and

the methoxy-substituted aromatic ring.

Table 4: Key IR Absorption Bands for 2-Methoxybenzenesulfonyl Chloride
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Wavenumber
(cm⁻¹)

Intensity Assignment Reference

1375-1410 Strong
Asymmetric S=O

Stretch
[5]

1185-1204 Strong
Symmetric S=O

Stretch
[5]

~3000 Medium-Weak Aromatic C-H Stretch

~2850 Medium-Weak
Aliphatic C-H Stretch

(-OCH₃)

1400-1600 Medium-Strong
Aromatic C=C

Bending

~1250 Strong Aryl-O Stretch

500-600 Medium-Strong S-Cl Stretch

Experimental Protocol for IR Data Acquisition (KBr
Pellet Method)
Instrumentation:

Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation:

Thoroughly grind a small amount (1-2 mg) of 2-Methoxybenzenesulfonyl chloride with

approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

Transfer the finely ground powder to a pellet press.

Apply pressure to form a transparent or translucent KBr pellet.

Data Acquisition:

Obtain a background spectrum of the empty sample compartment.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pdf.benchchem.com/1363/A_Researcher_s_Guide_to_Characterizing_Sulfonyl_Chlorides_A_Comparative_Overview_of_Analytical_Techniques.pdf
https://pdf.benchchem.com/1363/A_Researcher_s_Guide_to_Characterizing_Sulfonyl_Chlorides_A_Comparative_Overview_of_Analytical_Techniques.pdf
https://www.benchchem.com/product/b167664?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Place the KBr pellet in the sample holder.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
While a complete experimental mass spectrum is not readily available, the expected mass

spectrometric behavior of 2-Methoxybenzenesulfonyl chloride can be predicted. The key

features will be the molecular ion peak and a characteristic fragmentation pattern.

Predicted Mass Spectrum
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 206, with a

characteristic M+2 peak at m/z 208 in an approximate 3:1 ratio, confirming the presence of

one chlorine atom.[5]

Key Fragmentations: The fragmentation is expected to proceed through the loss of the

chlorine atom, the sulfonyl group, and cleavage of the methoxy group.

Table 5: Predicted Key Fragment Ions in the Mass Spectrum of 2-Methoxybenzenesulfonyl
Chloride

m/z Proposed Fragment Rationale

206/208 [C₇H₇ClO₃S]⁺ Molecular Ion

171 [C₇H₇O₃S]⁺ Loss of Cl

141 [C₇H₆O₂]⁺ Loss of SO₂ from [M-Cl]⁺

107 [C₇H₇O]⁺ Loss of SO₂Cl

92 [C₆H₄O]⁺ Loss of CH₃ from [C₇H₇O]⁺

77 [C₆H₅]⁺ Loss of OCH₃ from [C₇H₇O]⁺

Experimental Protocol for GC-MS Data Acquisition
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Instrumentation:

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[4]

Sample Preparation:

Prepare a dilute solution of 2-Methoxybenzenesulfonyl chloride in a suitable volatile

solvent (e.g., dichloromethane or ethyl acetate).

GC Parameters:

Column: A non-polar capillary column (e.g., RTX-5MS).[4]

Injector Temperature: 250-280 °C.[4]

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at

10-20 °C/min to a final temperature of 280-300 °C.[4]

Carrier Gas: Helium.[4]

MS Parameters:

Ionization Mode: Electron Impact (EI) at 70 eV.

Mass Range: m/z 40-400.[4]

Ion Source Temperature: 200-230 °C.[4]

Visualizing the Molecular Structure and
Fragmentation
The following diagrams illustrate the structure of 2-Methoxybenzenesulfonyl chloride and a

plausible mass spectrometry fragmentation pathway.

Caption: Molecular Structure of 2-Methoxybenzenesulfonyl Chloride
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Caption: Predicted Mass Spectrometry Fragmentation of 2-Methoxybenzenesulfonyl
Chloride

Conclusion
The spectroscopic data, both experimental and predicted, provide a detailed and self-validating

profile of 2-Methoxybenzenesulfonyl chloride. The characteristic IR absorptions confirm the

presence of the key functional groups. While experimental NMR data is pending, the predicted

spectra offer a reliable guide for structural confirmation. The anticipated mass spectrum, with

its distinct isotopic pattern and fragmentation, serves as a powerful tool for molecular weight

determination and further structural elucidation. This comprehensive guide equips researchers

with the necessary information to confidently identify and utilize 2-Methoxybenzenesulfonyl
chloride in their synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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